molecular formula C8H10N2OS B1331734 5-Allyl-6-methyl-2-thiouracil CAS No. 102613-14-9

5-Allyl-6-methyl-2-thiouracil

Cat. No.: B1331734
CAS No.: 102613-14-9
M. Wt: 182.25 g/mol
InChI Key: IBWZVOPQOIWLAD-UHFFFAOYSA-N
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Description

5-Allyl-6-methyl-2-thiouracil is a derivative of thiouracil, a compound known for its diverse biological activities. Thiouracil derivatives have been extensively studied due to their potential applications in medicinal chemistry, particularly in the treatment of thyroid disorders. The presence of an allyl group at the 5-position and a methyl group at the 6-position of the thiouracil ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-allyl-6-methyl-2-thiouracil typically involves the condensation of thiourea with ethyl 2-allylacetoacetate under reflux conditions in methanol, in the presence of sodium methoxide. The reaction is carried out for 12-18 hours to ensure complete conversion to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to rigorous purification steps, including recrystallization and chromatography, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-Allyl-6-methyl-2-thiouracil undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of disulfides or sulfonic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted thiouracil derivatives.

Scientific Research Applications

5-Allyl-6-methyl-2-thiouracil has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential use in the treatment of thyroid disorders and as an anticancer agent.

    Industry: Used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-allyl-6-methyl-2-thiouracil involves its interaction with specific molecular targets, such as thyroid peroxidase. By inhibiting this enzyme, the compound interferes with the iodination of tyrosine residues in thyroglobulin, thereby reducing the synthesis of thyroid hormones . This action makes it a potential therapeutic agent for hyperthyroidism.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-2-thiouracil: Known for its antithyroid activity.

    5-Propyl-6-methyl-2-thiouracil: Another thiouracil derivative with similar biological activities.

    2-Thiouracil: The parent compound with a broad spectrum of biological activities.

Uniqueness

5-Allyl-6-methyl-2-thiouracil is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and biological activity compared to other thiouracil derivatives. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.

Properties

IUPAC Name

6-methyl-5-prop-2-enyl-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-3-4-6-5(2)9-8(12)10-7(6)11/h3H,1,4H2,2H3,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWZVOPQOIWLAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=S)N1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60145380
Record name Uracil, 5-allyl-6-methyl-2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102613-14-9
Record name Uracil, 5-allyl-6-methyl-2-thio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102613149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uracil, 5-allyl-6-methyl-2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main focus of the research paper titled "Synthesis and Halocyclization of 5-Allyl-2-benzyl(allyl)sulfanyl-6-methylpyrimidin-4(3H)-ones"?

A1: The research paper focuses on the synthesis and halocyclization reactions of a series of pyrimidin-4(3H)-one derivatives. While 5-allyl-6-methyl-2-thiouracil itself is not directly synthesized in this study, the paper explores modifications of the pyrimidine ring system, which is structurally related to this compound. The researchers successfully synthesized various 5-allyl-2-benzyl(allyl)sulfanyl-6-methylpyrimidin-4(3H)-ones and investigated their reactivity towards halocyclization reactions. [] This research provides valuable insights into the chemical reactivity of substituted pyrimidines and their potential as precursors for more complex heterocyclic compounds.

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